molecular formula C15H9ClN2O3 B8339205 6-(2-Chloropyrimidin-4-yloxy)-1-naphthoic acid

6-(2-Chloropyrimidin-4-yloxy)-1-naphthoic acid

Cat. No. B8339205
M. Wt: 300.69 g/mol
InChI Key: QHKOQVYQKKRCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08133886B2

Procedure details

A mixture of 5 g (16.6 mMol) 6-(2-chloro-pyrimidin-4-yloxy)-naphthalene-1-carboxylic acid, 80 ml EtOH, 7 ml (50 mMol) Et3N and 1180 mg (1.6 mMol) PdCl2(PPh3)2 is stirred under a atmosphere of 120 bar carbonmonoxide in an autoclave for 12 h at 115° C. The reaction mixture is diluted with 500 ml EtOAc and 500 ml 10% citric acid. The aq. layer is separated off and extracted with 2 Portions of EtOAc. The organic phases are washed with water and brine, dried (Na2SO4) and concentrated. Trituration of the residue in EtOAc and filtration gives the title compound. More product can be isolated from the filtrate by chromatography (Combi Flash; CH2Cl2/EtOAc 4:1→EtOAc): m.p.: 214-217° C.; MS: [M+1]+=339; TLC(EtOAc+0.5% HOAc): Rf=0.30.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
1180 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([O:8][C:9]2[CH:10]=[C:11]3[C:16](=[CH:17][CH:18]=2)[C:15]([C:19]([OH:21])=[O:20])=[CH:14][CH:13]=[CH:12]3)[CH:5]=[CH:4][N:3]=1.C[CH2:23][OH:24].CCN([CH2:30][CH3:31])CC.[C]=[O:33]>CCOC(C)=O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:30]([O:33][C:23]([C:2]1[N:7]=[C:6]([O:8][C:9]2[CH:18]=[CH:17][C:16]3[C:11](=[CH:12][CH:13]=[CH:14][C:15]=3[C:19]([OH:21])=[O:20])[CH:10]=2)[CH:5]=[CH:4][N:3]=1)=[O:24])[CH3:31] |^3:31,^1:55,74|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)OC=1C=C2C=CC=C(C2=CC1)C(=O)O
Name
Quantity
80 mL
Type
reactant
Smiles
CCO
Name
Quantity
7 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
1180 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
500 mL
Type
solvent
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aq. layer is separated off
EXTRACTION
Type
EXTRACTION
Details
extracted with 2 Portions of EtOAc
WASH
Type
WASH
Details
The organic phases are washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
Trituration of the residue in EtOAc and filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=NC=CC(=N1)OC1=CC2=CC=CC(=C2C=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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